![molecular formula C16H19ClN2S B589797 rac N-Demethyl Promethazine Hydrochloride CAS No. 60113-77-1](/img/structure/B589797.png)
rac N-Demethyl Promethazine Hydrochloride
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Overview
Description
“rac N-Demethyl Promethazine Hydrochloride” is a chemical compound with the molecular formula C16H19ClN2S and a molecular weight of 306.86 g/mol . It is an impurity of Promethazine .
Molecular Structure Analysis
The molecular structure of “rac N-Demethyl Promethazine Hydrochloride” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) atoms . The exact structure can be determined using techniques such as 1H-NMR .
Physical And Chemical Properties Analysis
“rac N-Demethyl Promethazine Hydrochloride” is an off-white solid . It has a melting point of 230-232°C (dec.) . It is slightly soluble in DMSO, Methanol, and Water .
Scientific Research Applications
Analytical Reference Standard
“rac N-Demethyl Promethazine Hydrochloride” is used as an analytical reference standard . It is categorized as a phenothiazine metabolite . This application is crucial in the field of analytical chemistry where it is used for the identification and quantification of compounds.
Forensic Chemistry & Toxicology
This compound has applications in the field of forensic chemistry and toxicology . It is used in the analysis of drugs of abuse .
Mass Spectrometry
“rac N-Demethyl Promethazine Hydrochloride” is used in mass spectrometry . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.
Sedatives & Muscle Relaxers
This compound is associated with the research area of sedatives and muscle relaxers . It could potentially be used in the development of new drugs in this category.
Drug Discovery
The phenothiazine system, which is part of the structure of “rac N-Demethyl Promethazine Hydrochloride”, has been a promising approach in the development of new drugs or drug candidates . The pharmacological actions of phenothiazine hybrids include promising antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, analgesic, and multi-drug resistance reversal properties .
Molecular Hybridization
Molecular hybridization is a method used to develop compounds with improved efficacy by combining two or more pharmacophores of bioactive scaffolds . In this context, hybridization of various relevant pharmacophores with phenothiazine derivatives has resulted in pertinent compounds with diverse biological activities .
Safety and Hazards
“rac N-Demethyl Promethazine Hydrochloride” is classified as having acute toxicity, both orally and through inhalation . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is hazardous to aquatic life, with both acute and long-term effects .
properties
IUPAC Name |
N-methyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S.ClH/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10,12,17H,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGGTRGRXVNMMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747473 |
Source
|
Record name | N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac N-Demethyl Promethazine Hydrochloride | |
CAS RN |
60113-77-1 |
Source
|
Record name | N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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